Local modulation of Au/MoS2 Schottky barriers using a top ZnO nanowire gate for high-performance photodetection†

Nanoscale Horizons Pub Date: 2023-11-28 DOI: 10.1039/D3NH00448A

Abstract

Schottky junctions are commonly used for fabricating heterojunction-based 2D transition metal dichalcogenide (TMD) photodetectors, characteristically offering a wide detection range, high sensitivity and fast response. However, these devices often suffer from reduced detectivity due to the high dark current, making it challenging to discover a simple and efficient universal way to improve the photoelectric performances. Here, we demonstrate a novel approach for integrating ZnO nanowire gates into a MoS2–Au Schottky junction to improve the photoelectric performances of photodetectors by locally controlling the Schottky barrier. This strategy remarkably reduces the dark current level of the device without affecting its photocurrent and the Schottky detectivity can be modified to a maximum detectivity of 1.4 × 1013 Jones with −20 V NG bias. This work provides potential possibilities for tuning the band structure of other materials and optimizing the performance of heterojunction photodetectors.

Graphical abstract: Local modulation of Au/MoS2 Schottky barriers using a top ZnO nanowire gate for high-performance photodetection
Local modulation of Au/MoS2 Schottky barriers using a top ZnO nanowire gate for high-performance photodetection†
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